molecular formula C7H11ClO B14422476 2,2,3-Trimethylbut-3-enoyl chloride CAS No. 85620-30-0

2,2,3-Trimethylbut-3-enoyl chloride

Cat. No.: B14422476
CAS No.: 85620-30-0
M. Wt: 146.61 g/mol
InChI Key: VPIHNIISGQDYJK-UHFFFAOYSA-N
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Description

2,2,3-Trimethylbut-3-enoyl chloride is an organic compound with the molecular formula C7H11ClO. It is a derivative of butenoyl chloride, characterized by the presence of three methyl groups attached to the butenoyl backbone. This compound is primarily used in organic synthesis and has various applications in chemical research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-trimethylbut-3-enoyl chloride typically involves the chlorination of 2,2,3-trimethylbut-3-enoyl alcohol. This reaction is often carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction conditions usually require anhydrous solvents and are conducted under reflux to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled environments ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2,3-Trimethylbut-3-enoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2,3-Trimethylbut-3-enoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3-trimethylbut-3-enoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

    2,2-Dimethylbut-3-enoyl Chloride: Lacks one methyl group compared to 2,2,3-trimethylbut-3-enoyl chloride.

    3,3-Dimethylbut-2-enoyl Chloride: Has a different arrangement of methyl groups on the butenoyl backbone.

Uniqueness: this compound is unique due to its specific arrangement of methyl groups, which can influence its reactivity and the types of products formed in chemical reactions. This distinct structure makes it valuable in certain synthetic applications where other similar compounds may not be as effective .

Properties

CAS No.

85620-30-0

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

IUPAC Name

2,2,3-trimethylbut-3-enoyl chloride

InChI

InChI=1S/C7H11ClO/c1-5(2)7(3,4)6(8)9/h1H2,2-4H3

InChI Key

VPIHNIISGQDYJK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C)(C)C(=O)Cl

Origin of Product

United States

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